1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide

CNS drug design BBB permeability prediction succinimide anticonvulsants

This racemic succinimide-piperidine hybrid uniquely combines a peripheral-restricted TPSA (83.7 Ų, >BBB threshold) with a hydrogen-bond-rich carboxamide motif absent in classic anticonvulsants. Procure as a single racemate to perform chiral resolution and comparative biological evaluation of individual enantiomers, or deploy as a matched TPSA-contrast negative control alongside CNS-penetrant succinimides like ethosuximide (TPSA 46.2 Ų). Its precisely defined computed properties (XLogP3 0.2, HBA 4, HBD 1) make it an ideal calibration standard for validating in silico ADME, target engagement, and polypharmacology models built on smaller, more lipophilic training set compounds.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
Cat. No. B4969846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C16H19N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,21)
InChIKeyGZMLXNCOTWDBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes8 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide: Physicochemical Identity and Structural Classification for Informed Procurement


1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide (CAS 331759-93-4; PubChem CID 2854675) is a synthetic small molecule with molecular formula C₁₆H₁₉N₃O₃ and a molecular weight of 301.34 g/mol [1]. The compound belongs to the succinimide-piperidine hybrid class, featuring an N-phenylsuccinimide (pyrrolidine-2,5-dione) pharmacophore covalently linked at the 3-position to a piperidine ring bearing a primary carboxamide at the 4-position [2]. It is supplied as a racemic mixture with one undefined stereocenter, a computed XLogP3 of 0.2, a topological polar surface area (TPSA) of 83.7 Ų, and is catalogued in multiple screening compound collections including ChemDiv (Compound ID Y021-0318) . The structural framework integrates two privileged medicinal chemistry motifs: the anticonvulsant succinimide core found in clinically approved drugs such as ethosuximide and phensuximide, and the piperidine-4-carboxamide scaffold that has yielded potent CCR5 antagonists and secretase inhibitors in independent drug discovery campaigns [2][3].

Why Unqualified Substitution of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide with In-Class Analogs Carries Scientific and Procurement Risk


Succinimide derivatives are not functionally interchangeable despite sharing a common cyclic imide core. Clinically, ethosuximide, phensuximide, and methsuximide each display distinct efficacy and safety profiles that trace back to subtle differences in N-substitution and ring appendages [1]. In the piperidine-4-carboxamide hybrid subclass, small modifications to the pyrrolidine N-substituent (e.g., phenyl vs. methyl vs. 3-fluorophenyl) produce measurable shifts in hydrogen bond acceptor count, polar surface area, and calculated lipophilicity that are decisive for solubility, permeability, and off-target binding potential [2]. Substituting the target compound with its closest structural analog—1-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide (MW 319.33; XLogP3 0.3; TPSA 83.7 Ų)—introduces a fluorine atom that alters electronic distribution and metabolic vulnerability without any published head-to-head biological equivalence data [3]. The following quantitative evidence dimensions demonstrate why generic substitution cannot be assumed safe or functionally equivalent for research or procurement decisions.

Quantitative Comparative Evidence for 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide Versus Closest Structural Analogs and In-Class Standards


Topological Polar Surface Area (TPSA) Differentiation of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide Versus the Clinical Succinimide Ethosuximide

The target compound possesses a computed topological polar surface area (TPSA) of 83.7 Ų, which is 81% higher than that of ethosuximide (46.2 Ų), the prototypical succinimide anticonvulsant [1][2]. TPSA values above 60-70 Ų are generally associated with reduced passive blood-brain barrier (BBB) penetration [3]. This suggests that the target compound, if it reaches systemic circulation, would exhibit a different CNS partitioning profile than ethosuximide—a clinically meaningful differentiation given that ethosuximide's therapeutic target (T-type calcium channels, IC₅₀ ≈ 0.6 mM for Cav3.2) resides within the CNS [4]. The higher TPSA of the target compound is primarily attributable to its pendant piperidine-4-carboxamide group, which is absent in ethosuximide.

CNS drug design BBB permeability prediction succinimide anticonvulsants physicochemical profiling

Computed Lipophilicity (XLogP3) Contrast for 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide Relative to the N-Methyl-3-phenylsuccinimide Phensuximide

The target compound has an XLogP3 of 0.2, which is approximately 0.5–0.9 log units lower than phensuximide (XLogP ≈ 0.66–1.0 depending on measurement method) [1][2]. In the context of succinimide anticonvulsant SAR, Banjac and Ušćumlić (2011) established that lipophilicity is a primary determinant of anticonvulsant potency within this class, with optimal logP values for CNS-active succinimides generally falling in the range of 0.5–2.0 [3]. The significantly lower XLogP3 of the target compound indicates a pronounced shift toward aqueous solubility and reduced membrane partitioning compared to the clinically used N-methyl-3-phenylsuccinimide scaffold. Experimental logP from ChemDiv (-0.5536) and logD (-0.5555) corroborate the compound's hydrophilic character .

lipophilicity ADME prediction succinimide pharmacokinetics drug-likeness

Hydrogen Bond Acceptor (HBA) Capacity of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide Distinguishes It from Simpler N-Substituted Succinimide Anticonvulsants

The target compound registers 4 hydrogen bond acceptors (HBA) by PubChem Cactvs computation (7 by ChemDiv's alternate model), compared to only 2 HBA for ethosuximide and 2 HBA for phensuximide [1][2]. The additional HBA capacity resides in the piperidine-4-carboxamide substituent (amide carbonyl and amine nitrogen). In the SAR analysis of succinimide anticonvulsants by Banjac and Ušćumlić (2011), hydrogen bonding capability was identified as the second critical parameter after lipophilicity in governing anticonvulsant pharmacophore recognition [3]. The expanded HBA inventory suggests that the target compound can engage additional hydrogen bond interactions with biological targets—potentially including the carboxamide-binding subpockets exploited by piperidine-4-carboxamide CCR5 inhibitors such as TAK-220 (CCR5 binding IC₅₀ = 3.5 nM) [4].

hydrogen bonding target engagement succinimide SAR molecular recognition

Explicit Data Gap: Absence of Published Bioassay Results (IC₅₀/EC₅₀/ED₅₀) for 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide in Public Databases

As of the search date, PubChem BioAssay records for CID 2854675 contain zero entries, and no IC₅₀, EC₅₀, Kd, or ED₅₀ values for this compound were identified in ChEMBL, BindingDB, or the peer-reviewed literature [1]. This contrasts with the clinically established succinimide comparators: ethosuximide has well-characterized T-type calcium channel blockade (IC₅₀ = 0.6 mM for Cav3.2 persistent current) [2], and the closest structural relative bearing a published bioactivity endpoint—(S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclohexanecarbaldehyde—exhibited AChE IC₅₀ = 343.45 µM and BChE IC₅₀ = 276.86 µM in a comparative enzymatic study [3]. The absence of direct potency data for the target compound means that any biological activity claims must be treated as inferential until experimentally verified.

bioactivity data gap screening library compound procurement due diligence data transparency

Racemic Nature and Single Undefined Stereocenter: A Differentiable Feature of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide Versus Achiral Succinimide Anticonvulsants

The target compound possesses one undefined stereocenter (at the pyrrolidine 3-position where the piperidine ring attaches), and is supplied as a racemic mixture . This is a critical structural differentiator from ethosuximide and phensuximide, which are achiral or have resolved stereochemistry, respectively [1]. The significance of stereochemistry in the succinimide-piperidine class is underscored by research on hybrid pyrrolidine-2,5-dione anticonvulsants, where individual enantiomers (R-1, R-2, R-3) displayed markedly different ED₅₀ values in the maximal electroshock (MES) and 6 Hz seizure models, with some enantiomers achieving protective indices superior to valproic acid [2]. In the closely related (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclohexanecarbaldehyde series, enantiopure synthesis was required for consistent AChE and BChE inhibitory activity [3]. The racemic nature of the target compound thus presents both a limitation (potential for differential activity between enantiomers) and an opportunity (chiral resolution may yield a more potent or selective enantiomer).

chirality stereochemistry enantiomer resolution structure-activity relationships

Molecular Weight Differential: 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide (MW 301.34) vs. First-Generation Succinimide Anticonvulsants Ethosuximide (MW 141.17) and Phensuximide (MW 189.21)

The target compound has a molecular weight of 301.34 g/mol, which is 2.13-fold higher than ethosuximide (141.17 g/mol) and 1.59-fold higher than phensuximide (189.21 g/mol) [1][2]. This MW exceeds the typical fragment screening range (<250 Da) and positions the compound firmly within the lead-like space (250–350 Da) [3]. The increased molecular weight reflects the addition of the entire piperidine-4-carboxamide moiety to the succinimide core—a structural expansion that simultaneously increases the number of rotatable bonds (3 for the target vs. 1 for ethosuximide) and the heavy atom count (22 vs. 10) [1][2]. For comparison, the N-methyl analog 1-(1-methyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide has MW 239.27 g/mol, representing a 62-Da reduction attributable solely to replacement of the N-phenyl group with N-methyl .

molecular weight drug-likeness PK prediction fragment-based screening

Evidence-Based Application Scenarios for 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide in Scientific and Industrial Research


CNS vs. Peripheral Target Screening Triage Based on TPSA-Guided BBB Penetration Prediction

The compound's TPSA of 83.7 Ų—well above the 60–70 Ų threshold for passive BBB permeation—makes it a rational candidate for peripheral target screening programs where CNS exclusion is desired, or conversely as a negative control in CNS-penetrant succinimide analog series [1]. In head-to-head screening panels against ethosuximide (TPSA 46.2 Ų), the two compounds can serve as a matched TPSA-contrast pair for probing the role of polarity-driven CNS partitioning in phenotypic assay outcomes [2].

Succinimide-Piperidine Hybrid Scaffold Expansion in Anticonvulsant Drug Discovery

The compound structurally embodies the hybrid pharmacophore strategy validated by Kamiński et al. (2016, 2020), where pyrrolidine-2,5-dione cores were fused with diverse amine-containing fragments to yield broad-spectrum anticonvulsants with ED₅₀ values as low as 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz) [3]. The target compound's piperidine-4-carboxamide appendage introduces an additional hydrogen-bonding motif not present in published hybrid anticonvulsants, offering a novel SAR exploration vector that may improve protective index over reference drugs such as valproic acid [4].

Chiral Resolution Campaigns for Enantioselective Activity Profiling

Given the documented enantiomer-dependent anticonvulsant activity in related pyrrolidine-2,5-dione hybrids—where individual enantiomers (R-1, R-2, R-3) displayed differential ED₅₀ and TD₅₀ values [4]—the racemic nature of the target compound presents a clear opportunity for chiral chromatographic resolution followed by comparative biological evaluation. Procurement of the racemate as starting material for enantiomeric separation is a cost-effective strategy before committing to asymmetric synthesis.

Computational Docking and Pharmacophore Modeling with Quantitative Physicochemical Anchoring

With precisely defined computed properties (XLogP3 0.2, TPSA 83.7 Ų, HBA 4/HBD 1, MW 301.34, rotatable bonds 3) [1], the compound is well-suited as a calibration ligand for validating in silico models that predict target engagement, ADME parameters, or polypharmacology profiles of succinimide-containing compound libraries. Its intermediate logP and relatively high TPSA fill a parameter space underrepresented by classic succinimide drugs, making it valuable for testing the extrapolation limits of QSAR models built on smaller, more lipophilic training set compounds.

Quote Request

Request a Quote for 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.